molecular formula C22H19NO4S2 B11449988 2-(2-Furyl)-5-[(4-methylbenzyl)thio]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole

2-(2-Furyl)-5-[(4-methylbenzyl)thio]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole

Cat. No.: B11449988
M. Wt: 425.5 g/mol
InChI Key: FVDLARGTUYXFDV-UHFFFAOYSA-N
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Description

2-(2-Furyl)-5-[(4-methylbenzyl)thio]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of furyl, methylbenzylthio, and methylphenylsulfonyl groups attached to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-5-[(4-methylbenzyl)thio]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furyl group: This can be done via a substitution reaction using a furyl halide and a suitable base.

    Attachment of the methylbenzylthio group: This can be achieved through a nucleophilic substitution reaction using a methylbenzylthiol and a suitable leaving group.

    Attachment of the methylphenylsulfonyl group: This can be done via a sulfonylation reaction using a methylphenylsulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-5-[(4-methylbenzyl)thio]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various halides, bases, and acids under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-5-[(4-methylbenzyl)thio]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole: Lacks the methylbenzylthio group.

    2-(2-Furyl)-5-[(4-methylbenzyl)thio]-1,3-oxazole: Lacks the methylphenylsulfonyl group.

    2-(2-Furyl)-1,3-oxazole: Lacks both the methylbenzylthio and methylphenylsulfonyl groups.

Uniqueness

The presence of both the methylbenzylthio and methylphenylsulfonyl groups in 2-(2-Furyl)-5-[(4-methylbenzyl)thio]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole makes it unique compared to other similar compounds. These groups can impart specific chemical and biological properties, making the compound valuable for various applications.

Properties

Molecular Formula

C22H19NO4S2

Molecular Weight

425.5 g/mol

IUPAC Name

2-(furan-2-yl)-5-[(4-methylphenyl)methylsulfanyl]-4-(4-methylphenyl)sulfonyl-1,3-oxazole

InChI

InChI=1S/C22H19NO4S2/c1-15-5-9-17(10-6-15)14-28-22-21(23-20(27-22)19-4-3-13-26-19)29(24,25)18-11-7-16(2)8-12-18/h3-13H,14H2,1-2H3

InChI Key

FVDLARGTUYXFDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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